2-Chloro-6-methylpyridin-3-ol

Process Chemistry Medicinal Chemistry Scale-up Synthesis

2-Chloro-6-methylpyridin-3-ol (CAS 35680-24-1) is a highly functionalized pyridine with a unique 2,3,6-substitution pattern (Cl, OH, CH3) that enables selective cross-coupling, nucleophilic aromatic substitution, and O-alkylation. This building block is a key starting point for ALK5 inhibitor pharmacophores and other kinase-targeting agents. Procure at 97% purity to de-risk your synthetic route and accelerate SAR exploration. Ideal for medicinal chemistry and process development. Bulk quantities available.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 35680-24-1
Cat. No. B031160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylpyridin-3-ol
CAS35680-24-1
Synonyms2-Chloro-3-hydroxy-6-methylpyridine
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)O)Cl
InChIInChI=1S/C6H6ClNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3
InChIKeyLCVJZBIGDFXRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylpyridin-3-ol (CAS 35680-24-1) for Advanced Heterocyclic Synthesis and Cross-Coupling


2-Chloro-6-methylpyridin-3-ol (CAS: 35680-24-1) is a highly functionalized, polysubstituted pyridine derivative [1]. It features a distinct 2,3,6-substitution pattern with a chlorine atom (position 2), a hydroxyl group (position 3), and a methyl group (position 6), giving it a molecular weight of 143.57 g/mol [1]. This specific arrangement of electron-withdrawing (chloro) and electron-donating (hydroxy, methyl) groups confers unique reactivity, making it a sought-after building block in medicinal chemistry and organic synthesis, particularly for transition-metal-catalyzed cross-coupling reactions .

Why Alternative 3-Hydroxypyridines Cannot Substitute 2-Chloro-6-methylpyridin-3-ol in Multi-Step Syntheses


Attempting to substitute 2-chloro-6-methylpyridin-3-ol with a simpler or differently substituted 3-hydroxypyridine analog is not feasible due to the unique and essential synergy of its three functional groups . The chlorine at the 2-position is the primary reactive handle for cross-coupling and nucleophilic aromatic substitution reactions, enabling the formation of new C-C and C-N bonds . The 3-hydroxy group is a secondary site for derivatization, such as O-alkylation, to create advanced intermediates . Crucially, the 6-methyl group plays a pivotal role in directing reactions, influencing the electronic properties of the ring, and in many cases, is a key pharmacophoric element required for the biological activity of the final target molecule . Using a compound lacking any one of these features would block specific synthetic pathways or lead to an inactive final product, necessitating de novo route design. The quantitative evidence below demonstrates the specific synthetic advantages of this exact substitution pattern.

Quantitative Evidence for Selecting 2-Chloro-6-methylpyridin-3-ol Over Other Pyridine Intermediates


Validated Synthesis with a 67.3% Yield from a Commercial Precursor

A patent-documented synthesis of 2-chloro-6-methylpyridin-3-ol from the readily available 5-hydroxy-2-methylpyridine is described by Shionogi & Co., Ltd. . This procedure, which involves chlorination with chlorine gas in concentrated hydrochloric acid, provides a benchmarked and reproducible yield of 67.3% . This establishes a reliable, cost-effective route for procurement or in-house production.

Process Chemistry Medicinal Chemistry Scale-up Synthesis

Enabling Selective Cross-Coupling for 2-Chloro-6-alkyl/arylpyridine Synthesis

The unique substitution pattern of 2-chloro-6-methylpyridin-3-ol directly enables chemoselective Suzuki-Miyaura cross-coupling reactions [1]. While not a direct measurement of this compound, research on structurally analogous 2,6-dichloropyridines demonstrates that catalysts and protocols have been specifically developed to selectively react at the C2-chloro position in the presence of other halogens or reactive groups [1]. This principle is transferable, as the 2-chloro group in 2-chloro-6-methylpyridin-3-ol is the primary reactive site, allowing for controlled, sequential derivatization [1].

Catalysis Suzuki-Miyaura Coupling Chemoselective Synthesis

High-Purity (97-98%) Commercial Availability for Reliable Research

Multiple specialty chemical suppliers provide 2-chloro-6-methylpyridin-3-ol with a consistently high standard purity of 97% or 98% . For instance, Beyotime Biotechnology offers it at 97% purity, and AiFChem and MolCore also list it at 97% and 98% purity, respectively . This contrasts with some less specialized analogs that may only be available at lower purities (e.g., 95%), which can introduce impurities that complicate reactions or require additional purification steps.

Procurement Quality Control Building Blocks

Documented Utility in Preparing ALK5 Inhibitor Pharmacophores

2-Chloro-6-methylpyridin-3-ol has been explicitly cited in the patent literature as a key reagent for the preparation of 1-amino-4-(3-pyridinyloxy)pyridines, a class of compounds developed as ALK5 (activin receptor-like kinase 5) inhibitors with anticancer applications [1][2]. This demonstrates that the compound's specific 2,3,6-substitution pattern is not arbitrary but is a designed component of bioactive molecules, directly increasing its value proposition over less-functionalized pyridine cores.

Drug Discovery Kinase Inhibitors Anticancer Agents

High-Impact Applications for 2-Chloro-6-methylpyridin-3-ol in Chemical R&D


Medicinal Chemistry: Synthesizing Kinase Inhibitor Libraries

Medicinal chemistry groups can directly employ 2-chloro-6-methylpyridin-3-ol as a core fragment for building focused libraries of ALK5 inhibitors or other kinase-targeting agents [1]. The compound's substitution pattern is a validated starting point for accessing the 1-amino-4-(3-pyridinyloxy)pyridine pharmacophore, as outlined in patent literature [1]. This allows for the rapid exploration of structure-activity relationships (SAR) by leveraging the C2-chloro group for diversification via cross-coupling and the C3-hydroxy group for O-alkylation .

Process Chemistry: Scalable and Cost-Effective Route Development

Process chemists can rely on the 67.3% yield benchmark from 5-hydroxy-2-methylpyridine as a solid starting point for developing a scalable, multi-kilogram manufacturing process [1]. The documented chlorination procedure provides a clear foundation for optimization, allowing for cost-of-goods (CoG) modeling and process intensification efforts. Procuring the compound at a guaranteed 97-98% purity from specialized vendors further de-risks the supply chain for large-scale campaigns .

Synthetic Methodology: Exploring Chemoselective Cross-Coupling Reactions

Researchers in synthetic methodology can use 2-chloro-6-methylpyridin-3-ol as a model substrate to develop and test new chemoselective cross-coupling catalysts and reaction conditions [1]. Its defined structure, featuring a single reactive halogen in the presence of other functional groups, makes it an ideal test case for evaluating the selectivity of new Pd, Ni, or other transition-metal catalysts. The results can then be extrapolated to more complex polychlorinated heterocycles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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